1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule is substituted at the 1-position with a 3,4-dimethylphenyl group, at the 3-position with a phenyl group, and at the 8-position with a methyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological investigations. Pyrazolo[4,3-c]quinolines, in general, are known for their diverse biological activities, including anti-inflammatory, anticancer, and receptor-binding properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-7-5-4-6-8-19)27-28(25)20-11-10-17(2)18(3)14-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELGRSSNCMELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline are currently unknown
Mode of Action
Based on its structural similarity to other quinoline compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity.
Biochemical Pathways
Given its structural features, it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazolo[4,3-c]quinolines exhibit variability in substituent patterns, which directly influence their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Differences in Substituent Effects
- Methyl vs. Fluorine : Methyl groups (e.g., at C-8) increase steric bulk and lipophilicity, whereas fluorine enhances electronegativity and metabolic stability .
- Phenyl vs. Amino: The 3-phenyl group in the target compound may reduce hydrogen-bonding capacity compared to amino-substituted analogs like 2i, which show stronger anti-inflammatory activity .
Research Findings and Implications
- The target compound’s methyl and phenyl groups may instead favor kinase or receptor interactions.
- Synthetic Challenges: The incorporation of a 3,4-dimethylphenyl group at the 1-position requires precise regioselective methods, as seen in the reductive cyclization of pyrazole-tethered ketones (). Failed synthetic routes, such as the L-proline-catalyzed method in , highlight the sensitivity of pyrazoloquinoline synthesis to reaction conditions.
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